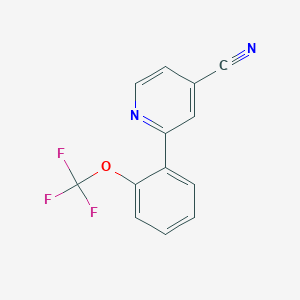![molecular formula C19H19N3O2 B7891127 1'-Isonicotinoyl-1-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891127.png)
1'-Isonicotinoyl-1-methylspiro[indoline-3,4'-piperidin]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Isonicotinoyl-1-methylspiro[indoline-3,4’-piperidin]-2-one is a complex organic compound that belongs to the class of spirocyclic indoline derivatives. These compounds are characterized by their unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom. This particular compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 1’-Isonicotinoyl-1-methylspiro[indoline-3,4’-piperidin]-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving an indoline derivative and a piperidine derivative under acidic or basic conditions.
Introduction of the isonicotinoyl group: This step involves the acylation of the spirocyclic intermediate with isonicotinoyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the nitrogen atom in the indoline ring using a methylating agent like methyl iodide.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Análisis De Reacciones Químicas
1’-Isonicotinoyl-1-methylspiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced spirocyclic derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isonicotinoyl group, where nucleophiles such as amines or thiols can replace the isonicotinoyl moiety, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of more complex spirocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: This compound has shown promise in biological studies, particularly in its interactions with enzymes and receptors, making it a potential candidate for biochemical research.
Medicine: Due to its unique structure, it has been investigated for its potential as an anti-tumor agent.
Industry: In the pharmaceutical industry, it can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 1’-Isonicotinoyl-1-methylspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. It has been found to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it has shown strong affinity for cyclin-dependent kinases (CDKs), c-Met, and epidermal growth factor receptor (EGFR), which are involved in cell proliferation and survival pathways . By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
1’-Isonicotinoyl-1-methylspiro[indoline-3,4’-piperidin]-2-one can be compared with other spirocyclic indoline derivatives, such as:
1’-Methylspiro[indoline-3,4’-piperidine]: This compound shares a similar spirocyclic core but lacks the isonicotinoyl group.
Spiro[indoline-3,4’-pyrrolidine]: Another related compound with a different spirocyclic system.
The uniqueness of 1’-Isonicotinoyl-1-methylspiro[indoline-3,4’-piperidin]-2-one lies in its isonicotinoyl group, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
1-methyl-1'-(pyridine-4-carbonyl)spiro[indole-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-21-16-5-3-2-4-15(16)19(18(21)24)8-12-22(13-9-19)17(23)14-6-10-20-11-7-14/h2-7,10-11H,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXOFHYRABTOLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCN(CC3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methoxy-1H-isoxazolo[4,3-c]quinolin-3-one](/img/structure/B7891077.png)
![3-(2-Chloro-phenyl)-2H-benzo[1,2,4]thiadiazine 1,1-dioxide](/img/structure/B7891084.png)


![methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B7891108.png)

![1-Methyl-1'-(tetrahydro-2H-pyran-4-yl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891119.png)
![1'-(Thiazol-2-yl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891134.png)
![1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891153.png)

